NMR Spectral Simplification: Elimination of 13C–13C Coupling vs. Uniform Labeling
Nucleotides derived from site-specifically 13C-labeled ribose, such as those labeled at C1′ and C5′ positions corresponding to the D-[1,5-13C2]Ribose labeling pattern, eliminate extensive 13C–13C scalar couplings that plague uniformly 13C-labeled samples [1]. This reduction in coupling leads to substantially less crowded and more highly resolved NMR spectra, enabling accurate measurement of relaxation rates without requiring constant-time or band-selective decoupling experiments [1].
| Evidence Dimension | NMR spectral resolution and complexity |
|---|---|
| Target Compound Data | Spectra of RNA synthesized with site-specifically labeled nucleotides (C1′ and C5′ enrichment) exhibit significantly higher signal-to-noise ratio (S/N) and fewer coupling artifacts compared to uniformly labeled controls [1]. |
| Comparator Or Baseline | Uniformly 13C/15N-labeled nucleotides produce complex spectra with extensive 13C–13C coupling within the ribose ring and base moieties, obscuring key resonances [1]. |
| Quantified Difference | Spectra obtained using selectively labeled nucleotides have a higher signal-to-noise ratio compared to those obtained using uniformly labeled nucleotides, and accurate relaxation rates can be derived without specialized decoupling schemes [1]. |
| Conditions | 36-nucleotide Domain 5 (D5) RNA from a group II intron ribozyme; liquid-state NMR spectroscopy [1]. |
Why This Matters
For procurement decisions, this translates to reduced instrument time, lower data processing complexity, and more reliable structural and dynamic information per unit of labeled material.
- [1] Thakur, C. S., Luo, Y., Chen, B., Eldho, N. V., & Dayie, T. K. (2012). Biomass production of site selective 13C/15N nucleotides using wild type and a transketolase E. coli mutant for labeling RNA for high resolution NMR. Journal of Biomolecular NMR, 52(2), 103–114. View Source
